4-(2-Aminoethyl)-3-methoxyoxan-4-ol
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Overview
Description
4-(2-Aminoethyl)-3-methoxyoxan-4-ol is an organic compound that features a unique structure combining an oxane ring with an aminoethyl and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methoxyoxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a methoxy-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3-methoxyoxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxanes, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminoethyl)-3-methoxyoxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-methoxyoxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Similar in structure but lacks the methoxy group.
Dopamine: A well-known neurotransmitter with a similar aminoethyl group but different overall structure.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the oxane ring.
Uniqueness
4-(2-Aminoethyl)-3-methoxyoxan-4-ol is unique due to its combination of an oxane ring with aminoethyl and methoxy groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methoxyoxan-4-ol |
InChI |
InChI=1S/C8H17NO3/c1-11-7-6-12-5-3-8(7,10)2-4-9/h7,10H,2-6,9H2,1H3 |
InChI Key |
QEDOPWBFZVYGGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1(CCN)O |
Origin of Product |
United States |
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